2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1H-indene-1,3(2H)-dione is a complex organic compound with a unique structure that includes both hydroxyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with an appropriate indene derivative under acidic or basic conditions. The reaction is often followed by cyclization and oxidation steps to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
2-Hydroxy-4-methoxybenzaldehyde: A component found in essential oils with various applications.
Uniqueness
2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1H-indene-1,3(2H)-dione is unique due to its specific structure, which combines both hydroxyl and methoxy groups on an indene backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
75840-16-3 |
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Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C16H12O5/c1-21-13-8-9(6-7-12(13)17)16(20)14(18)10-4-2-3-5-11(10)15(16)19/h2-8,17,20H,1H3 |
InChI Key |
GIWGHQDIZJOOEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(C(=O)C3=CC=CC=C3C2=O)O)O |
Origin of Product |
United States |
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